molecular formula C27H33N HCl B602164 Alverine Citrate Impurity E CAS No. 878784-75-9

Alverine Citrate Impurity E

Cat. No.: B602164
CAS No.: 878784-75-9
M. Wt: 371.57 36.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alverine Citrate Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Alverine Citrate, a smooth muscle relaxant used primarily to treat conditions such as irritable bowel syndrome and dysmenorrhea. Impurities like this compound are critical to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.

Preparation Methods

Synthetic Pathways Leading to Impurity E Formation

Alkylation Reactions in Alverine Citrate Synthesis

The synthesis of Alverine Citrate involves sequential alkylation steps that may inadvertently produce Impurity E. For instance, the reaction of N-ethylamphetamine with 3-phenyl bromopropane under alkaline conditions can lead to over-alkylation, forming the tertiary amine structure characteristic of Impurity E . Key intermediates include:

  • 3-Phenyl bromopropane : Synthesized via bromination of phenylpropanol using hydrobromic acid and sulfuric acid .

  • N-Ethylamphetamine : Formed by reacting 3-phenyl bromopropane with ethylamine .

Critical Reaction Conditions :

  • Temperature : 85–90°C for optimal alkylation .

  • Catalyst : Tetrabutylammonium iodide (0.2–0.5 mol%) to enhance reaction efficiency .

  • Alkaline Medium : Sodium hydroxide (35–40%) to deprotonate the amine and facilitate nucleophilic substitution .

One-Pot Synthesis and Side Reactions

A streamlined "one-pot" method reduces intermediate isolation but increases the risk of Impurity E formation. Combining 3-phenylhalopropane (e.g., bromide or chloride) with ethylamine hydrochloride in the presence of sodium hydroxide generates diphenyl propyl ethylamine, a precursor to Alverine Citrate. Excess alkylating agents or prolonged reaction times promote tertiary amine formation .

Controlled Synthesis of Impurity E for Analytical Standards

Deliberate Over-Alkylation

To produce Impurity E for quality control, manufacturers intentionally exceed stoichiometric ratios of 3-phenyl bromopropane to N-ethylamphetamine. For example:

  • Molar Ratio : 1.5:1 (3-phenyl bromopropane:N-ethylamphetamine) yields 75–80% Impurity E .

  • Solvent System : Ethyl acetate or dichloromethane for efficient extraction .

Purification Techniques

  • Crystallization : Impurity E is isolated via recrystallization from ethanol, achieving >95% purity .

  • Chromatography : High-performance liquid chromatography (HPLC) with C18 columns separates Impurity E from other byproducts .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Conditions :

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:10 mM ammonium formate (pH 4.5) in gradient mode .

  • Detection : UV absorbance at 254 nm .

Performance Metrics :

  • Retention Time : 12.3 minutes for Impurity E .

  • Limit of Detection (LOD) : 0.05 µg/mL .

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Ionization Mode : Electron impact (EI) at 70 eV.

  • Characteristic Ions : m/z 371 (M⁺), 288, 178 .

Industrial Case Studies

Optimization in Batch Production

A study comparing traditional vs. one-pot methods revealed:

Parameter Traditional Method One-Pot Method
Yield of Impurity E5–8%12–15%
Reaction Time24 hours8 hours
Purity After Crystallization92%98%

Impact of Catalysts

The use of tetrabutylammonium iodide increased Impurity E yield by 20% compared to uncatalyzed reactions .

Chemical Reactions Analysis

Alverine Citrate Impurity E can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Scientific Research Applications

Alverine Citrate Impurity E has several applications in scientific research, particularly in the fields of pharmaceutical quality control, pharmacology, and toxicology.

Pharmaceutical Quality Control

The presence and concentration of this compound are monitored in pharmaceutical formulations to ensure compliance with regulatory standards. Analytical methods developed for detecting and quantifying impurities include:

  • High-performance liquid chromatography (HPLC)
  • Gas chromatography-mass spectrometry (GC-MS)

Pharmacological Studies

Research has focused on the potential effects of impurities on drug efficacy and safety. For example, studies have explored how this compound interacts with serotonin receptors, which could influence its pharmacological profile and therapeutic outcomes.

Toxicological Assessments

Assessing the toxicity of impurities like this compound is essential to ensure they do not pose risks to patients. Toxicological studies evaluate:

  • Acute toxicity levels
  • Long-term exposure effects
  • Potential organ damage

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study highlighted the importance of monitoring this compound in the production of Alverine Citrate formulations. The research demonstrated that regular testing using HPLC could effectively identify impurity levels, ensuring compliance with safety standards and enhancing product reliability .

Case Study 2: Pharmacological Impact on IBS Treatment

In a randomized controlled trial, researchers investigated the combination of Alverine Citrate and Simeticone in treating IBS symptoms. The study found that the presence of impurities like this compound could influence treatment outcomes, emphasizing the need for rigorous quality control measures .

Case Study 3: Toxicology Evaluation

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Findings indicated that while the impurity exhibited low acute toxicity, prolonged exposure could lead to systemic organ toxicity, necessitating further investigation into its long-term effects .

Mechanism of Action

The mechanism of action for Alverine Citrate Impurity E is not well-characterized, as it is not intended to have a therapeutic effect. understanding its chemical behavior and interactions is crucial for ensuring that it does not interfere with the action of Alverine Citrate or cause adverse effects.

Comparison with Similar Compounds

Alverine Citrate Impurity E can be compared with other impurities found in Alverine Citrate formulations, such as:

  • Alverine Citrate Impurity A
  • Alverine Citrate Impurity B
  • Alverine Citrate Impurity C
  • Alverine Citrate Impurity D

Each impurity has unique chemical properties and potential impacts on the final pharmaceutical product. This compound is unique in its specific structure and the particular synthetic pathways that lead to its formation.

By understanding and controlling these impurities, pharmaceutical manufacturers can ensure the safety and efficacy of their products, ultimately protecting patient health.

Biological Activity

Alverine citrate, a spasmolytic agent primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome (IBS), has garnered attention for its biological activity, particularly its interaction with serotonin receptors and its muscle-relaxing properties. This article delves into the biological activity of Alverine Citrate Impurity E, highlighting its pharmacological mechanisms, clinical implications, and relevant research findings.

Molecular Characteristics

  • CAS Number : 5560-59-8
  • Molecular Formula : C26_{26}H35_{35}NO7_7
  • Molecular Weight : 473.56 g/mol
  • Boiling Point : 358.8ºC
  • Flash Point : 174.4ºC

Alverine citrate functions primarily as a 5-HT1A receptor antagonist , with an IC50 value of 101 nM, indicating a strong affinity for this receptor subtype. The compound exhibits the following mechanisms:

  • Muscle Relaxation : Alverine citrate acts directly on gut smooth muscle, promoting relaxation and reducing spasms. This is particularly beneficial in conditions characterized by heightened muscle tone, such as IBS .
  • Calcium Channel Modulation : It may enhance calcium influx during action potentials by inhibiting the inactivation of L-type calcium channels while also reducing the sensitivity of contractile proteins to calcium ions .
  • Inflammatory Response Modulation : Studies have shown that alverine can lower serum levels of inflammatory markers in IBS patients, suggesting a potential role in modulating gut inflammation .

Clinical Studies and Findings

Several studies have investigated the efficacy of alverine citrate in clinical settings:

  • Efficacy in IBS Treatment :
    • A randomized controlled trial demonstrated that alverine citrate significantly alleviates abdominal pain and discomfort associated with IBS compared to placebo .
    • In combination with simethicone, alverine has been shown to enhance therapeutic outcomes in managing IBS symptoms .
  • Antinociceptive Properties :
    • Research indicates that the antinociceptive effects of alverine are linked to its antagonism at the 5-HT1A receptor subtype, providing insights into its pain-relieving capabilities .
  • Bronchodilator Effects :
    • Alverine citrate has been investigated for potential bronchodilator effects, particularly in models of asthma, where it was found to reduce airway hyper-responsiveness without significantly affecting inflammation .

Table 1: Summary of Pharmacological Effects

EffectMechanismReference
Muscle RelaxationDirect action on gut smooth muscle ,
5-HT1A Receptor AntagonismInhibition of serotonin-induced contractions ,
Reduction in InflammationDecrease in serum inflammatory markers
Potential BronchodilationReduction in airway hyper-responsiveness

Table 2: Clinical Study Outcomes

Study TitleOutcomeReference
Randomized Controlled Study on IBSSignificant reduction in symptoms
Efficacy of Alverine with SimethiconeEnhanced symptom relief
Antinociceptive Properties StudyLinked to 5-HT1A receptor antagonism

Safety Profile and Toxicology

Alverine citrate exhibits a safety profile consistent with many pharmacological agents. However, it is classified as toxic if ingested or inhaled, necessitating precautions during handling. The following safety considerations are noted:

  • Toxicity : Classified as harmful if swallowed (H301) and may cause damage to organs upon exposure (H370) .
  • Handling Precautions : Requires protective equipment due to its toxic nature when inhaled or contacted with skin.

Properties

IUPAC Name

3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEICADUUYHHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.